3-Methyl-8-oxa-2-azaspiro[4.5]decane
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H17NO |
|---|---|
Molecular Weight |
155.24 g/mol |
IUPAC Name |
3-methyl-8-oxa-2-azaspiro[4.5]decane |
InChI |
InChI=1S/C9H17NO/c1-8-6-9(7-10-8)2-4-11-5-3-9/h8,10H,2-7H2,1H3 |
InChI Key |
LHTLVFNZXKXOAP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2(CCOCC2)CN1 |
Origin of Product |
United States |
Transition State Conformation:a Detailed Analysis of the Three Dimensional Structure of Transition States is Critical for Understanding Stereoselectivity.nih.govin the Formation of Aza Spiro Rings from N Alkoxy Iminium Ions, Comprehensive Analysis of Transition State Conformations Using Parameters Like Cremer Pople Puckering Has Revealed That Stereoselectivity Depends on the Reactant S Geometry and the Product S Configuration.nih.govresearchgate.netfurthermore, Subtle Non Covalent Interactions, Such As Ch O Hydrogen Bonds and Ch π Interactions Within the Transition State Structure, Were Found to Be Critical for Asymmetric Induction when Using a Chiral Auxiliary.nih.gov
The table below summarizes the application of various computational methods to investigate the mechanisms of spiro aza-oxa decane (B31447) formation and related reactions.
| Study Focus | Computational Method(s) | Key Findings | Reference(s) |
|---|---|---|---|
| Azomethine Ylide Formation & Cycloaddition | DFT: M06-2X | Elucidated the full reaction pathway; identified decarboxylation as the rate-determining step for ylide formation. | nih.gov |
| Conformational Analysis of Transition States | DFT, Cremer-Pople Puckering Analysis | Identified that stereoselectivity originates from conformational preferences and non-covalent interactions (CH-O, CH-π) in the transition state. | nih.gov |
| Pd-Catalyzed Spirocyclization | DFT: M06L | Supported a multi-step mechanism and explained the absence of a kinetic isotope effect; calculated regioselectivities matched experimental values. | rsc.orgrsc.org |
| Regioselectivity of [3+2] Cycloaddition | DFT: B3LYP, Global/Local Reactivity Descriptors | Analyzed electron density transfer (GEDT) to confirm a polar mechanism and predict the observed regioselectivity based on nucleophilic/electrophilic centers. | acs.org |
Stereochemical Control and Asymmetric Synthesis of Chiral 3 Methyl 8 Oxa 2 Azaspiro 4.5 Decane Isomers
Enantioselective Synthetic Pathways for Chiral Spirocycles
Enantioselective synthesis aims to produce one enantiomer of a chiral molecule in excess over the other. For spirocycles like 3-Methyl-8-oxa-2-azaspiro[4.5]decane, this is often achieved through catalytic asymmetric reactions where a small amount of a chiral catalyst directs the formation of the desired product.
Recent advancements have highlighted several powerful strategies for accessing chiral spirocycles with high enantioselectivity. For instance, a ternary catalytic system using iridium, silver, and a chiral acid has been successfully employed to synthesize bisbenzannulated rsc.orgrsc.org-spiroketals with excellent diastereo- and enantioselectivities (up to >20:1 dr, >99% ee). nih.gov This approach involves an in-situ generation of an isochromene which then undergoes a stereoselective allylation/spiroketalization sequence. nih.gov Similarly, relay catalysis combining gold and palladium has been used for the diastereoselective synthesis of dearomatic 2-oxa-7-azaspiro[4.5]decane derivatives. researchgate.netscilit.com This method involves the generation of a furan-derived azadiene followed by a [2+4] cycloaddition. researchgate.net Another approach utilizes organo-cation catalysis for the transannular C-acylation of enol lactones, providing access to enantioenriched spirocyclic 1,3-diketones. rsc.org
These catalytic systems could potentially be adapted for the enantioselective synthesis of this compound, where the choice of catalyst and reaction conditions would be critical in controlling the stereochemical outcome at the newly formed stereocenters.
Diastereoselective Control in Spirocyclization Reactions
In molecules with multiple stereocenters, such as substituted spirocycles, diastereoselective control is crucial for isolating a single stereoisomer. Spirocyclization reactions can generate multiple diastereomers depending on the orientation of substituents and the conformation of the forming rings.
The stereochemical outcome of spiroketalization, a related process, is often governed by a combination of kinetic and thermodynamic factors. mskcc.org While thermodynamically controlled reactions are common, achieving a specific diastereomer may require kinetically controlled conditions to favor a non-anomeric or less stable product. mskcc.org For example, in the synthesis of certain spiroketals, two singly anomeric stereoisomers were formed, while the doubly anomeric isomer was not observed, likely due to the energetic penalty of placing branched chains in an axial orientation. nih.gov
A powerful strategy for achieving high diastereoselectivity is relay catalysis. A gold/palladium relay system has been shown to construct the dearomatic 2-oxa-7-azaspiro[4.5]decane skeleton with diastereoselectivities ranging from 6:1 dr to over 20:1 dr. scilit.comresearchgate.net This high level of control is achieved through a tandem cyclization process involving a furan-derived azadiene and a [2+4] cycloaddition with a Pd-π-allyl dipole. researchgate.net Such methodologies demonstrate the potential for achieving high diastereoselectivity in the synthesis of the this compound core by carefully designing the cyclization precursors and catalytic system.
Chiral Auxiliary and Catalyst-Directed Methodologies
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a reactant to guide the stereochemical course of a reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed, having served its purpose of inducing asymmetry. wikipedia.orgsigmaaldrich.com Common chiral auxiliaries include derivatives of ephedrine (B3423809) and oxazolidinones. sigmaaldrich.com In the context of this compound, a chiral auxiliary could be attached to a precursor molecule to direct the diastereoselective formation of the spirocyclic ring system. For example, pseudoephedrine can be used as a chiral auxiliary to form an amide, after which deprotonation and reaction with an electrophile occur with high facial selectivity, directed by the stereocenters of the auxiliary. wikipedia.org
Catalyst-directed methodologies represent a more atom-economical approach. Here, a chiral catalyst, rather than a stoichiometric auxiliary, creates a chiral environment for the reaction. Transition metal catalysts paired with chiral ligands are frequently used. For instance, the kinetic resolution of N-Boc-spirocyclic 2-arylpiperidines has been achieved with high enantiomeric ratios using the chiral base generated from n-BuLi and (+)-sparteine. rsc.org This demonstrates how a chiral catalyst can differentiate between two enantiomers of a racemic starting material, a principle that can also be applied to desymmetrization or asymmetric cyclization reactions to build the spirocyclic core enantioselectively.
| Method | Principle | Application Example | Enantioselectivity/Diastereoselectivity |
| Ternary Catalysis | Combination of catalysts (e.g., Ir/Ag/Acid) to enable a cascade reaction. nih.gov | Synthesis of bisbenzannulated rsc.orgrsc.org-spiroketals. nih.gov | Up to >20:1 dr, >99% ee. nih.gov |
| Relay Catalysis | Sequential action of two distinct catalysts (e.g., Au/Pd) in a one-pot reaction. scilit.com | Synthesis of dearomatic 2-oxa-7-azaspiro[4.5]decane. scilit.comresearchgate.net | 6:1 dr to >20:1 dr. scilit.comresearchgate.net |
| Chiral Auxiliary | A temporary chiral group directs stereoselective bond formation. wikipedia.org | Asymmetric alkylation using pseudoephedrine amide enolates. wikipedia.org | High diastereoselectivity. wikipedia.org |
| Chiral Base Catalysis | A chiral base selectively deprotonates one enantiomer in a kinetic resolution. rsc.org | Kinetic resolution of N-Boc-spirocyclic 2-arylpiperidines using n-BuLi/(+)-sparteine. rsc.org | High enantiomeric ratios. rsc.org |
Enantiomeric Resolution Techniques
When an enantioselective synthesis is not feasible or provides the product with insufficient enantiomeric purity, resolution techniques are employed to separate a racemic mixture into its constituent enantiomers.
Chiral chromatography is a powerful separation technique that utilizes a chiral stationary phase (CSP) to differentiate between enantiomers. The enantiomers of a racemic compound interact differently with the CSP, leading to different retention times and allowing for their separation. This method is widely applicable and can be used for both analytical and preparative-scale separations. For example, enantiomerically pure spiro bis(isoxazoline) ligands have been successfully isolated using a Daicel Chiralpak AD column, demonstrating the utility of this technique for resolving complex chiral spirocycles. researchgate.net The isolation of enantiopure this compound could be achieved by screening various CSPs and mobile phase conditions to find an optimal system for baseline separation.
This classical resolution method is particularly effective for racemic amines and carboxylic acids. For a racemic amine like this compound, the mixture is treated with an enantiomerically pure chiral acid (a resolving agent). This reaction forms a pair of diastereomeric salts. Since diastereomers have different physical properties, they can often be separated by fractional crystallization. Once a single diastereomeric salt is isolated, the chiral resolving agent is removed by acid/base extraction to yield the desired enantiomerically pure amine.
More advanced techniques, such as crystallization-induced dynamic resolution, combine this principle with in-situ racemization of the undesired enantiomer. researcher.life For amines, this can be achieved using a photoredox catalyst that mediates racemization, while the desired enantiomer is continuously removed from the equilibrium by precipitating as an insoluble diastereomeric salt, theoretically allowing for a 100% yield of the desired enantiomer. researcher.life
| Technique | Description | Key Requirement |
| Chiral Chromatography | Differential interaction of enantiomers with a chiral stationary phase leads to separation. | An effective Chiral Stationary Phase (CSP) that can resolve the specific enantiomers. |
| Diastereomeric Salt Formation | A racemic base reacts with a chiral acid to form separable diastereomeric salts. | The resulting diastereomeric salts must have different solubilities to allow for separation by crystallization. |
Absolute Configuration Determination and Stereochemical Assignment
After synthesizing and isolating a chiral compound, it is essential to determine its absolute configuration (the actual R/S designation at each stereocenter). Several methods are available for this purpose.
X-ray crystallography is the most definitive method for determining absolute configuration, provided that a suitable single crystal of the compound or a derivative containing a heavy atom can be grown.
Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are invaluable for assigning relative stereochemistry. Techniques like the Nuclear Overhauser Effect (NOE) provide information about the spatial proximity of atoms within a molecule. nih.gov For instance, the presence or absence of specific NOE correlations can help determine the relative orientation of substituents on the spirocyclic core. nih.gov In one study, the lack of expected NOESY correlations in a synthesized spiroketal compared to the natural product led to a proposed reassignment of a key stereocenter. nih.gov By comparing NMR data of different stereoisomers, a clear distinction can often be made. nih.gov While NMR typically provides relative stereochemistry, comparison with known compounds or the use of chiral derivatizing agents can sometimes allow for the assignment of absolute configuration.
Reaction Mechanisms and Mechanistic Investigations in Spiro Aza Oxa Decane Formation
Detailed Elucidation of Reaction Pathways
The formation of the aza-oxa-spiro[4.5]decane core is not limited to a single reaction type but can be achieved through several distinct and elegant mechanistic pathways. The specific pathway often depends on the starting materials, catalysts, and reaction conditions employed.
One of the most prominent pathways is the [3+2] dipolar cycloaddition of azomethine ylides. nih.govwikipedia.org In this approach, an azomethine ylide, typically generated in situ, acts as a four-electron three-atom component that reacts with a two-electron dipolarophile to form the five-membered nitrogen-containing ring of the spirocycle. nih.govresearchgate.net For instance, the condensation of an α-amino acid like sarcosine (B1681465) with a ketone (e.g., isatin (B1672199) derivatives) leads to the formation of an azomethine ylide through decarboxylation. nih.govnih.gov This ylide then undergoes a highly regio- and stereoselective cycloaddition with an appropriate alkene, such as one embedded in a tetrahydropyran (B127337) ring, to construct the spiro-pyrrolidine framework. nih.govresearchgate.net
Another powerful strategy involves transition metal-catalyzed tandem reactions . A diastereoselective synthesis of 2-oxa-7-azaspiro[4.5]decane derivatives has been developed using a gold and palladium relay catalytic tandem cyclization. researchgate.netuq.edu.auresearchgate.net This process begins with the generation of a furan-derived azadiene from an enynamide, which then participates in a [2+4] cycloaddition with a Pd-π-allyl dipole intermediate. researchgate.netuq.edu.au Similarly, palladium-catalyzed spirocyclization of acrylamides has been shown to proceed via a sequence of oxidative addition, intramolecular carbopalladation, C–H bond activation, and migratory insertion. rsc.orgrsc.org
Intramolecular cyclization of functionalized precursors is also a common route. For example, the amino acid gabapentin (B195806) (1-(aminomethyl)cyclohexylacetic acid) undergoes intramolecular cyclization under buffered conditions to form 2-aza-spiro[4.5]decan-3-one, a related lactam structure. researchgate.net The mechanism of this reaction is highly dependent on pH, involving different protonation states of the amino acid. researchgate.net
Characterization and Role of Reactive Intermediates (e.g., Azomethine Ylides, Oxonium Ylides, Acylazolium)
The transient species formed during the reaction play a pivotal role in determining the course and outcome of the spirocyclization. The characterization, or inference of the existence, of these intermediates is key to mechanistic understanding.
Azomethine Ylides : These are the most frequently encountered and crucial intermediates in the synthesis of the pyrrolidine (B122466) portion of aza-spirocycles. nih.govwikipedia.org An azomethine ylide is a nitrogen-based 1,3-dipole, structurally represented as an iminium ion adjacent to a carbanion. wikipedia.org They are typically generated in situ due to their high reactivity. mdpi.comnih.gov A common generation method involves the thermal decarboxylative condensation of an α-amino acid with a carbonyl compound. nih.gov Computational studies have detailed the mechanism of ylide formation from isatin and sarcosine, showing that it proceeds through nucleophilic addition, a series of proton transfers, dehydration, and finally, a rate-determining decarboxylation step. nih.govresearchgate.netmdpi.com Once formed, the ylide readily reacts with dipolarophiles in [3+2] cycloaddition reactions to build complex heterocyclic systems. nih.govacs.org
N-alkoxy Iminium Ions : In certain aza-spiro ring formations, N-alkoxy iminium ions have been identified as key reactive intermediates. nih.gov These electrophilic species can react with a tethered nucleophile, such as an allylsilane, in an intramolecular fashion to forge the spirocyclic core. The stereochemical outcome of such reactions is heavily influenced by the conformation of the transition state during the cyclization of this intermediate. nih.gov
Palladium Intermediates : In palladium-catalyzed pathways, various organopalladium species act as intermediates. The catalytic cycle for the spirocyclization of acrylamides involves intermediates such as Pd(0) complexes that undergo oxidative addition, followed by intramolecular carbopalladation to form a five-membered palladacycle, which then proceeds through C-H activation and migratory insertion steps. rsc.orgrsc.org
While azomethine ylides are well-documented, the roles of other potential intermediates like oxonium ylides or acylazolium ions are less commonly cited in the specific context of 3-Methyl-8-oxa-2-azaspiro[4.5]decane formation and appear to be associated with different synthetic strategies for other classes of spirocycles.
Kinetic and Thermodynamic Aspects of Spirocyclization Processes
The stereochemical and regiochemical outcomes of spirocyclization reactions are often dictated by a delicate balance between kinetic and thermodynamic control.
In some [3+2] cycloaddition reactions, the initial product formed is the result of kinetic control, favoring the transition state of lower energy. For example, reactions involving azomethine ylides derived from sarcosine can lead preferentially to a specific diastereomer under kinetic control. researchgate.net However, this kinetically favored product may not be the most stable isomer. Upon heating, this product can sometimes be converted into a thermodynamically more stable diastereomer. researchgate.net This highlights the importance of reaction temperature and time in controlling product distribution.
Computational studies have provided quantitative insights into these aspects. Density Functional Theory (DFT) calculations on spiro-heterocycle formation have been used to map the potential energy surface of the reaction. nih.gov These studies can identify the rate-determining step by locating the transition state with the highest activation energy. For the formation of azomethine ylide from isatin and sarcosine, the decarboxylation step was identified as having the highest activation barrier, making it the rate-determining step of the ylide formation process. nih.govresearchgate.net The subsequent cycloaddition step was found to have a much lower barrier, indicating the high reactivity of the ylide intermediate. nih.gov
The table below presents computed thermodynamic data for the key steps in the formation of an azomethine ylide, illustrating the energy changes along the reaction coordinate. nih.gov
| Reaction Step | Intermediate/Transition State | Relative Free Energy (Grel, kcal/mol) |
|---|---|---|
| Reactant Complex | Complex 15 | 0.0 |
| Dehydration | TS 19-20 | 15.2 |
| Decarboxylation | TS 20-21 | 16.1 |
| Product | Azomethine Ylide 22 | 6.0 |
Data adapted from a DFT study on azomethine ylide formation, showing relative free energies of key transition states (TS) and the final ylide product. nih.gov
Isotopic Labeling Studies for Mechanistic Probes
Isotopic labeling is a powerful experimental technique used to trace the pathway of atoms through a reaction, providing definitive evidence for proposed mechanisms. wikipedia.org By replacing an atom (e.g., ¹H, ¹²C, ¹⁴N) with one of its heavier isotopes (e.g., ²H (D), ¹³C, ¹⁵N), chemists can follow the fate of the label in the final products and measure changes in reaction rates, known as kinetic isotope effects (KIEs). wikipedia.orgepfl.ch
While specific isotopic labeling studies on the formation of this compound were not found, this methodology has been applied to closely related spirocyclization reactions, yielding significant mechanistic insights.
A prime example is the investigation of the intramolecular cyclization of gabapentin to form 2-aza-spiro[4.5]decan-3-one. researchgate.net In this study, the measurement of the solvent kinetic isotopic effect (SKIE) was crucial. By comparing the reaction rate in H₂O versus D₂O, researchers determined that the reaction is subject to general acid and general base catalysis, as the rate was affected by the isotopic composition of the solvent. researchgate.net A normal SKIE (kH/kD > 1) often indicates that proton transfer is involved in the rate-determining step. semanticscholar.org
Conversely, in a combined DFT and experimental study of a palladium-catalyzed spirocyclization, the absence of a measurable kinetic isotopic effect was a key finding. rsc.orgrsc.org This result allowed the researchers to rule out a mechanism where C-H bond cleavage was the sole rate-determining step and instead support a concerted metallation-deprotonation mechanism. rsc.orgrsc.org
These examples demonstrate the utility of isotopic labeling:
Tracing Pathways : Following the position of an isotopic label from reactant to product can confirm bond-forming and bond-breaking events.
Determining Rate-Limiting Steps : The presence and magnitude of a KIE can indicate whether the bond to the isotopically substituted atom is broken in the rate-determining step. wikipedia.org
Elucidating Catalytic Roles : SKIEs can reveal the involvement of solvent molecules or buffer species in proton transfer events within the catalytic cycle. researchgate.netsemanticscholar.org
Computational Mechanistic Studies and Transition State Analysis
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating complex reaction mechanisms at the molecular level. researchgate.netnih.gov These studies provide detailed pictures of transition state structures, reaction intermediates, and the potential energy surfaces that govern the reaction, offering explanations for experimentally observed selectivity and reactivity. nih.govresearchgate.net
For aza-spiro ring formations, computational studies have focused on several key areas: 1. Elucidation of Reaction Pathways: DFT calculations have been used to map the entire reaction coordinate for the formation of azomethine ylides and their subsequent cycloaddition. nih.govresearchgate.net This involves locating all intermediates and transition states, confirming that the proposed pathway is energetically feasible and identifying the rate-determining step. researchgate.net
Advanced Spectroscopic and Diffraction Analysis for Structural Elucidation and Conformational Studies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for determining the intricate structural details of "3-Methyl-8-oxa-2-azaspiro[4.5]decane".
1D and 2D NMR for Connectivity and Relative Stereochemistry
One-dimensional (1D) NMR techniques such as ¹H and ¹³C NMR provide fundamental information about the chemical environment of the hydrogen and carbon atoms in the molecule.
¹H NMR: The proton NMR spectrum is expected to display distinct signals for the methyl group, the protons on the pyrrolidine (B122466) and tetrahydropyran (B127337) rings, and the amine proton. The chemical shifts and coupling constants of these signals would provide insights into the connectivity and the relative stereochemistry of the protons. For instance, the multiplicity of the signal for the proton at the C3 position would be indicative of the number of adjacent protons.
¹³C NMR: The carbon NMR spectrum would show a unique signal for each carbon atom in a distinct chemical environment. The chemical shifts of the carbons in the pyrrolidine and tetrahydropyran rings, as well as the methyl carbon, would confirm the carbon skeleton of the molecule.
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals and establishing the connectivity between atoms.
COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons, helping to trace the proton-proton connectivity within the pyrrolidine and tetrahydropyran rings.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the signals of protons with their directly attached carbon atoms, enabling the assignment of the ¹³C signals based on the already assigned ¹H signals.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. NOESY data can be used to determine the relative stereochemistry of the methyl group at the C3 position and to study the preferred conformation of the two rings.
A study on the related compound, 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione, utilized 1D and 2D NMR techniques to verify its structure and determine its energy minima conformation. mdpi.com
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
|---|---|---|---|
| CH₃ | 1.1 - 1.3 | Doublet | 6.0 - 7.0 |
| H-3 | 3.0 - 3.3 | Multiplet | - |
| Pyrrolidine CH₂ | 2.5 - 3.5 | Multiplets | - |
| Tetrahydropyran CH₂ | 3.5 - 4.0 | Multiplets | - |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| CH₃ | 15 - 20 |
| C3 | 50 - 55 |
| Pyrrolidine CH₂ | 45 - 60 |
| Spiro C | 70 - 75 |
Dynamic NMR for Conformational Equilibria
The two rings in "this compound" can undergo conformational changes. Dynamic NMR spectroscopy is a powerful technique to study these conformational equilibria. By acquiring NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals. At low temperatures, the conformational exchange may be slow on the NMR timescale, resulting in separate signals for the different conformers. As the temperature increases, the exchange rate increases, leading to broadening of the signals and eventually coalescence into time-averaged signals at higher temperatures. Analysis of the temperature-dependent line shapes can provide quantitative information about the energy barriers and the thermodynamics of the conformational processes.
High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Fragmentation Analysis
High-resolution mass spectrometry (HRMS) is a crucial technique for determining the elemental composition of "this compound". By providing a highly accurate mass measurement of the molecular ion, HRMS can confirm the molecular formula of the compound. Furthermore, the fragmentation pattern observed in the mass spectrum can provide valuable structural information. The fragmentation of the spirocyclic system would be expected to yield characteristic fragment ions corresponding to the cleavage of the pyrrolidine and tetrahydropyran rings, which can be used to further confirm the structure of the molecule. For the related compound 8-oxa-2-azaspiro[4.5]decane, the molecular formula is C₈H₁₅NO with a molecular weight of 141.21. chemscene.comchembk.comnih.govscbt.com
X-ray Crystallography for Single Crystal Structure Determination and Absolute Configuration
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound. If a suitable single crystal of "this compound" can be obtained, X-ray diffraction analysis can provide precise information about the bond lengths, bond angles, and the conformation of the molecule in the solid state. Furthermore, for chiral compounds, X-ray crystallography can be used to determine the absolute configuration of the stereocenters. While no specific crystal structure for "this compound" is publicly available, a study on Methyl 8-oxo-2-phenyl-1-oxaspiro[4.5]deca-2,6,9-triene-3-carboxylate provides an example of how X-ray crystallography can be used to determine the structure of a related spiro-ring system. researchgate.net
Table 3: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 8.5 |
| b (Å) | 10.2 |
| c (Å) | 12.1 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1045.6 |
Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification and Structural Insights
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule.
Infrared (IR) Spectroscopy: The IR spectrum of "this compound" would be expected to show characteristic absorption bands for the N-H stretching vibration of the secondary amine, C-H stretching vibrations of the alkyl groups, and C-O stretching vibration of the ether linkage in the tetrahydropyran ring.
Raman Spectroscopy: Raman spectroscopy can provide complementary information to IR spectroscopy. The Raman spectrum would also show characteristic bands for the various functional groups, and certain vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa.
A study on 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione reported IR spectral data which included peaks for N-H, C-H, and C=O stretching vibrations. mdpi.com
Table 4: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch | 3300 - 3500 | Medium |
| C-H Stretch (Alkyl) | 2850 - 2960 | Strong |
Circular Dichroism (CD) Spectroscopy for Chiral Compounds
"this compound" is a chiral molecule due to the presence of a stereocenter at the C3 position. Circular dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. The CD spectrum shows the differential absorption of left and right circularly polarized light as a function of wavelength. For a chiral molecule, the CD spectrum will show characteristic positive or negative bands, which can be used to determine the absolute configuration of the molecule by comparing the experimental spectrum with theoretical calculations or with the spectra of related compounds with known absolute configurations.
Theoretical and Computational Chemistry of 3 Methyl 8 Oxa 2 Azaspiro 4.5 Decane
Quantum Chemical Calculations
Quantum chemical calculations are fundamental tools for investigating the properties of molecules at the electronic level. These methods would be essential in building a foundational understanding of 3-Methyl-8-oxa-2-azaspiro[4.5]decane.
Currently, there are no published studies that apply Density Functional Theory (DFT) to this compound.
DFT is a powerful computational method used to investigate the electronic structure and properties of molecules. nih.govmdpi.com For this compound, a DFT study would begin with the optimization of the molecule's geometry to find its most stable three-dimensional structure. This would involve calculating the electronic energy for various atomic arrangements until the lowest energy conformation is identified.
Once the optimized structure is obtained, a wealth of information can be extracted. Key electronic properties such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP) map would be determined. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and stability; a larger gap generally implies greater stability. mdpi.com The MEP map would visualize the electron-rich and electron-poor regions of the molecule, providing insights into its intermolecular interactions and potential sites for electrophilic and nucleophilic attack.
Reactivity descriptors, such as chemical hardness, softness, and electrophilicity index, could also be calculated from the DFT results to predict the molecule's behavior in chemical reactions. nih.gov These theoretical calculations would provide a detailed picture of the electronic characteristics of this compound, guiding further experimental studies.
Table 1: Hypothetical DFT-Calculated Electronic Properties for this compound (Note: The following data is for illustrative purposes only and does not represent actual calculated values.)
| Parameter | Value | Unit |
|---|---|---|
| Total Energy | -XXX.XXXX | Hartree |
| HOMO Energy | -X.XXXX | eV |
| LUMO Energy | +X.XXXX | eV |
| HOMO-LUMO Gap | X.XXXX | eV |
| Dipole Moment | X.XXXX | Debye |
No specific ab initio studies for this compound are available in the current scientific literature.
Ab initio methods are a class of quantum chemistry calculations that are based on first principles, without the use of experimental data or empirical parameters. nih.gov These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide highly accurate predictions of molecular energies and structures. nih.gov For this compound, these high-level calculations would be employed to obtain benchmark energetic and geometric data.
The primary application of these methods would be to calculate a highly accurate total energy of the molecule, which can be used to determine its thermodynamic properties, such as the heat of formation. researchgate.net By comparing the energies of different isomers or conformers, the most stable forms can be identified with a high degree of confidence. Furthermore, ab initio methods are invaluable for studying reaction mechanisms and calculating activation energies for potential chemical transformations of this compound. While computationally more demanding than DFT, the accuracy of ab initio methods makes them the gold standard for validating results from other computational approaches and for providing definitive theoretical data on the molecule's intrinsic properties. dtic.milllnl.gov
Conformational Analysis and Exploration of Energy Minima
There is no published research on the conformational analysis and energy minima of this compound.
The spirocyclic structure of this compound, with its fused ring system and stereocenters, allows for the existence of multiple conformations. A thorough conformational analysis would be crucial to understand its three-dimensional structure and how its shape influences its properties and interactions. This analysis would involve systematically exploring the potential energy surface of the molecule to identify all stable conformers, which correspond to local energy minima.
Computational techniques, such as systematic or stochastic conformational searches, would be employed to generate a wide range of possible structures. Each of these structures would then be subjected to geometry optimization using quantum mechanical methods like DFT to locate the nearest energy minimum. The relative energies of these conformers would be calculated to determine their populations at a given temperature according to the Boltzmann distribution. This would reveal the most likely shapes the molecule adopts. The analysis would also identify the transition states that connect these minima, providing information about the energy barriers to conformational change. cdnsciencepub.com
Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects
No molecular dynamics (MD) simulation studies have been reported for this compound.
Molecular dynamics simulations are a computational method used to study the time-dependent behavior of molecules. rsc.org For this compound, an MD simulation would provide a detailed picture of its movements and interactions over time. The simulation would solve Newton's equations of motion for the atoms in the molecule, allowing for the observation of its vibrational and rotational motions, as well as conformational changes.
A key application of MD simulations would be to study the effects of a solvent on the structure and dynamics of this compound. By surrounding the molecule with explicit solvent molecules (e.g., water), the simulation can capture how the solvent influences its conformational preferences and how it interacts with the solvent molecules through forces like hydrogen bonding. This provides a more realistic model of the molecule's behavior in a solution, which is essential for understanding its properties in a biological or chemical system. mdpi.com
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)
There are no published computational predictions of the spectroscopic parameters for this compound.
Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which can be invaluable for interpreting experimental spectra and confirming the structure of a compound. For this compound, these methods could be used to predict its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.
The prediction of NMR chemical shifts would involve calculating the magnetic shielding tensors for each nucleus in the molecule, typically using DFT methods. rsc.orgresearchgate.net These theoretical chemical shifts for ¹H and ¹³C nuclei can then be compared with experimental data to aid in the assignment of peaks in the NMR spectrum. youtube.comresearchgate.net
The prediction of IR frequencies involves calculating the vibrational frequencies of the molecule. rsc.org This is done by computing the second derivatives of the energy with respect to the atomic positions. The resulting vibrational modes and their corresponding intensities can be used to generate a theoretical IR spectrum. This predicted spectrum can be compared with an experimental IR spectrum to identify characteristic functional groups and confirm the molecule's structure.
Table 2: Hypothetical Predicted ¹³C NMR Chemical Shifts for this compound (Note: The following data is for illustrative purposes only and does not represent actual calculated values.)
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C1 | XX.X |
| C3 | XX.X |
| C4 | XX.X |
| C5 (Spiro) | XX.X |
| C6 | XX.X |
| C7 | XX.X |
| C9 | XX.X |
| C10 | XX.X |
| Methyl-C | XX.X |
Table 3: Hypothetical Predicted Major IR Frequencies for this compound (Note: The following data is for illustrative purposes only and does not represent actual calculated values.)
| Frequency (cm⁻¹) | Vibrational Mode Assignment | Intensity |
|---|---|---|
| XXXX | N-H stretch | Medium |
| XXXX | C-H stretch (aliphatic) | Strong |
| XXXX | C-O-C stretch (ether) | Strong |
| XXXX | C-N stretch (amine) | Medium |
In Silico Modeling for Synthetic Planning and Selectivity Prediction
There is no literature available on the use of in silico modeling for the synthetic planning or selectivity prediction of this compound.
In silico modeling for synthetic planning involves the use of computational tools to design and evaluate potential synthetic routes to a target molecule. semanticscholar.orgresearchgate.net For this compound, this would begin with retrosynthetic analysis software, which would propose various disconnections of the molecule to identify potential starting materials and key reactions. chemrxiv.orgnih.govchemrxiv.org
Once potential synthetic routes are identified, quantum chemical calculations could be used to evaluate the feasibility of key reaction steps. By calculating the activation energies and reaction energies for each step, it is possible to predict which routes are most likely to be successful and have the highest yields. acs.org Furthermore, computational models can be used to predict the selectivity of reactions where multiple products are possible. For a chiral molecule like this compound, these models could predict the stereochemical outcome of a reaction, guiding the choice of reagents and conditions to achieve the desired stereoisomer. This in silico approach can save significant time and resources in the laboratory by prioritizing the most promising synthetic strategies. semanticscholar.org
Prediction of Molecular Descriptors
While data for the parent compound, 8-oxa-2-azaspiro[4.5]decane, and other derivatives are available, a focused search for "this compound" did not yield the specific predictive values requested. Therefore, a data table for these molecular descriptors cannot be generated at this time.
Advanced Applications in Chemical Synthesis and Materials Science
3-Methyl-8-oxa-2-azaspiro[4.5]decane as a Versatile Synthetic Building Block
The structure of this compound, featuring a secondary amine and a methyl-substituted carbon on the pyrrolidine (B122466) ring, makes it a functionalized building block for organic synthesis. The secondary amine provides a reactive site for a wide range of chemical transformations, including N-alkylation, N-acylation, and condensation reactions. The presence of the methyl group introduces a specific stereochemical feature that can influence the conformational properties of resulting larger molecules.
The parent compound, 8-oxa-2-azaspiro[4.5]decane, is recognized as a promising scaffold for producing biologically active compounds. The introduction of a methyl group at the 3-position, as in this compound, further functionalizes this core structure, allowing for more tailored synthetic strategies. Its utility as a building block is analogous to that of other spirocyclic amines and diamines which are employed to impart rigidity and specific spatial arrangements in the synthesis of novel chemical entities.
Utilization as a Key Intermediate in Multi-Step Organic Synthesis
In multi-step synthesis, intermediates that introduce unique structural motifs are highly valuable. This compound can serve as a crucial intermediate after its initial synthesis. For instance, the secondary amine can be protected, allowing for modifications on other parts of a larger molecule, and then deprotected at a later stage for further functionalization. This strategy is common in the synthesis of complex natural products and pharmaceuticals.
While specific, published multi-step syntheses employing this compound as a key intermediate are not widely documented, the applications of related structures provide a clear precedent. For example, derivatives of 1,3-diazaspiro[4.5]decane are used as intermediates in the synthesis of complex heterocyclic systems, such as spiro-benzodiazepine-indoline compounds. This demonstrates the role of the spiro-decane framework as a foundational element upon which further molecular complexity is built.
Role in the Design and Construction of Complex Organic Molecules
The rigid, non-planar structure of the spiro[4.5]decane system is a desirable feature in the design of complex molecules, particularly in medicinal chemistry where three-dimensional shape is critical for biological activity. The concept of "escaping flatland" in drug design encourages the use of sp3-rich, three-dimensional scaffolds to improve properties like selectivity and metabolic stability.
The 8-oxa-2-azaspiro[4.5]decane framework has been successfully incorporated into molecules targeting central nervous system receptors. Derivatives of the isomeric 1-oxa-8-azaspiro[4.5]decane have been synthesized and evaluated as potent M1 muscarinic agonists and as selective ligands for sigma-1 receptors. These studies highlight the value of the oxa-azaspiro[4.5]decane core in orienting functional groups in a precise three-dimensional space to achieve specific biological interactions. The 3-methyl derivative offers an additional point of substitution to further explore this chemical space.
Development of Novel Materials with Spirocyclic Architecture
The incorporation of rigid, defined spirocyclic structures into polymers and other materials can lead to unique macroscopic properties.
Polymers Incorporating Spirocyclic Moieties
Spirocyclic monomers can be used to create polymers with enhanced thermal stability, higher glass transition temperatures, and modified solubility characteristics compared to their linear or non-spirocyclic analogues. The rigid nature of the this compound backbone could be exploited to restrict chain mobility in a polymer, leading to materials with improved mechanical strength. While specific polymers based on this exact monomer are not prominent in the literature, the principle is well-established in polymer science.
Materials with Tailored Physicochemical Attributes
The physicochemical attributes of materials derived from this compound can be tailored through its functional handles. The nitrogen and oxygen atoms can influence properties like hydrophilicity, polarity, and the ability to coordinate with metal ions. This could be relevant in the development of specialized membranes, coatings, or sorbents. The defined stereochemistry of the spiro center can also be used to create chiral materials for enantioselective separations or catalysis.
Precursor Chemistry for Diverse Heterocyclic Scaffolds
Heterocyclic building blocks like this compound can serve as starting materials for the synthesis of more complex, fused, or rearranged heterocyclic systems. Ring-opening reactions, ring expansions, or intramolecular cyclizations involving the existing rings and substituents can lead to a diverse array of new scaffolds. For example, cleavage of the tetrahydropyran (B127337) ring could yield a functionalized piperidine (B6355638) derivative, while reactions involving the pyrrolidine ring could lead to novel bicyclic systems. This approach is a powerful strategy for generating chemical diversity from a single, well-defined precursor. The synthesis of N-1 monosubstituted spiro carbocyclic hydantoins from a diazaspiro[4.5]decane core illustrates how these spirocycles are valuable precursors to other pharmacologically important heterocyclic scaffolds.
Future Directions and Emerging Trends in Research on 3 Methyl 8 Oxa 2 Azaspiro 4.5 Decane
Development of Novel and More Efficient Catalytic Systems for its Synthesis
The synthesis of complex spirocyclic systems like 3-Methyl-8-oxa-2-azaspiro[4.5]decane is continually evolving, with a significant push towards more efficient, selective, and sustainable methods. Future research is expected to pivot away from classical multi-step procedures towards advanced catalytic strategies that can construct the spirocyclic core in fewer steps and with greater control over stereochemistry.
Key areas of development include:
Asymmetric Organocatalysis: The use of small organic molecules as catalysts, particularly N-Heterocyclic Carbenes (NHCs), has shown great promise in the synthesis of various spiroheterocycles. nih.gov Future efforts will likely focus on designing specific organocatalysts that can facilitate the enantioselective or diastereoselective formation of the this compound scaffold.
Photoredox and Electrochemical Catalysis: These emerging fields offer green and efficient alternatives to traditional synthetic methods. researchgate.netresearchgate.net Light- or electricity-mediated reactions could enable novel bond formations and cyclization strategies under mild conditions, potentially leading to unprecedented pathways for synthesizing derivatives of this scaffold. researchgate.net
Tandem and Relay Catalysis: Combining multiple catalytic cycles in a single pot (tandem or relay catalysis) can significantly improve synthetic efficiency. For instance, a gold/palladium relay catalytic system has been successfully used to produce dearomatic 2-oxa-7-azaspiro[4.5]decane derivatives. A similar strategy could be envisioned for the target molecule, streamlining the synthesis and reducing waste.
Biocatalysis: The use of engineered enzymes as catalysts offers unparalleled stereoselectivity. chemrxiv.org Developing specific enzymes for the asymmetric synthesis of this compound could provide access to single enantiomers with high purity, which is crucial for pharmaceutical applications. chemrxiv.org
| Catalytic System | Potential Advantage for Synthesis | Related Research Trend |
| Asymmetric Organocatalysis | High stereocontrol, metal-free conditions | Synthesis of spirooxindoles nih.gov |
| Photoredox Catalysis | Mild reaction conditions, unique reactivity | Dearomative spirocyclization researchgate.net |
| Tandem Metal Catalysis | High step economy, rapid complexity building | Au/Pd relay for oxa-azaspirocycles |
| Biocatalysis | Excellent enantioselectivity, green chemistry | Stereodivergent synthesis of azaspiro-alkanes chemrxiv.org |
Exploration of Uncharted Synthetic Pathways and Chemical Transformations
Beyond refining existing methods, a significant future trend will be the discovery of entirely new ways to construct and modify the this compound framework. The inherent three-dimensionality of spirocycles presents both a challenge and an opportunity for synthetic chemists. rsc.org
Future synthetic explorations are likely to include:
Dearomatization Reactions: This strategy offers a direct route to spirocycles by converting flat, aromatic precursors into 3D spirocyclic structures in a single step. researchgate.net Research into the dearomative spirocyclization of appropriately substituted pyridine (B92270) or furan (B31954) derivatives could provide a novel and efficient entry point to the 8-oxa-2-azaspiro[4.5]decane core.
Multicomponent Reactions (MCRs): MCRs, where three or more reactants combine in a single operation to form a product that contains portions of all starting materials, are highly valued for their efficiency and ability to rapidly generate molecular diversity. rsc.org Designing a novel MCR that assembles the this compound skeleton would be a significant breakthrough for creating libraries of related compounds. rsc.org
Ring-Expansion and Rearrangement Strategies: Innovative rearrangement or ring-expansion reactions could be employed to transform more readily available ring systems into the desired spiro[4.5]decane framework.
Post-Synthesis Functionalization: Once the core scaffold is synthesized, exploring novel C-H activation or late-stage functionalization techniques will be crucial. These methods would allow for the modification of the core structure at various positions, enabling the rapid generation of analogues for structure-activity relationship (SAR) studies.
Integration of Artificial Intelligence and Machine Learning in Spirocycle Design and Synthesis
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and chemical synthesis. researchgate.net For a scaffold like this compound, these computational tools are expected to play a pivotal role in accelerating research and development.
Key applications of AI/ML will include:
De Novo Design: AI algorithms can generate novel molecular structures based on a set of desired properties. nih.gov This could be used to design new derivatives of this compound with optimized binding affinity for a specific biological target, improved solubility, or better metabolic stability. mdpi.com
Synthesis Prediction: Retrosynthesis prediction tools, powered by machine learning, can analyze a target molecule and suggest the most viable and efficient synthetic routes. philadelphia.edu.jo This can save significant time and resources in the lab by identifying promising pathways and avoiding potential dead ends. acm.org
Property Prediction: ML models can accurately predict various physicochemical and ADMET (absorption, distribution, metabolism, excretion, toxicity) properties of virtual compounds. mdpi.com This allows researchers to prioritize the synthesis of only the most promising candidates from a large virtual library of this compound derivatives, improving the success rate of discovery programs. nih.gov
Advanced Methodologies for Rapid and High-Throughput Synthesis and Characterization
To fully explore the potential of the this compound scaffold, methods for its rapid synthesis and analysis are essential. High-throughput (HT) technologies will be crucial for generating and screening compound libraries to identify lead candidates for drug discovery or other applications. acs.org
Emerging trends in this area involve:
Automated and Flow Synthesis: The use of automated synthesis platforms and flow chemistry reactors can significantly accelerate the production of compound libraries. These technologies allow for precise control over reaction conditions, improved safety, and the ability to perform reactions in a continuous fashion, making the synthesis of analogues more efficient and scalable.
Microwave-Assisted Synthesis: Microwave irradiation has become a powerful tool for accelerating reaction rates, often leading to higher yields and shorter reaction times compared to conventional heating. rsc.org This is particularly useful for the rapid, parallel synthesis of spiro heterocycle libraries. rsc.org
High-Throughput Characterization: Advances in analytical techniques are critical for keeping pace with HT synthesis. The development of rapid mass spectrometry (MS) and supercritical fluid chromatography (SFC) methods allows for the high-speed analysis and purification of compound libraries, ensuring the quality of substances being tested in biological screens. nih.gov
Expansion of the Spiro[4.5]decane Scaffold's Utility in Diverse Chemical Fields
While medicinal chemistry is a primary driver for spirocycle research, the unique properties of the this compound scaffold suggest its potential utility in a broader range of chemical fields. nih.gov
Future research is anticipated to explore applications in:
Medicinal Chemistry: The spiro[4.5]decane scaffold's rigid, three-dimensional structure is ideal for designing potent and selective ligands for various biological targets. bldpharm.com Its Fsp³-rich character can lead to improved physicochemical properties such as solubility and metabolic stability, which are critical for successful drug development. bldpharm.commdpi.com Future work will likely involve synthesizing libraries of derivatives for screening against a wide range of diseases.
Materials Science: Spirocyclic compounds have found applications in materials science, for example, as components of organic light-emitting diodes (OLEDs) or as photochromic materials in dye-sensitized solar cells. mdpi.com The specific stereochemical and electronic properties of this compound could be exploited in the design of novel functional materials.
Asymmetric Catalysis: Chiral spirocyclic structures can serve as effective ligands for metal catalysts or as scaffolds for organocatalysts in asymmetric synthesis. The defined spatial arrangement of functional groups on the this compound ring system could be leveraged to create new, highly effective catalysts for stereoselective transformations.
| Field | Potential Application of the Scaffold | Rationale |
| Medicinal Chemistry | Core for novel therapeutics | High Fsp³ character, improved physicochemical properties, novel IP space rsc.orgbldpharm.com |
| Materials Science | Chiral dopants, functional dyes | Rigid 3D structure, potential for unique electronic/optical properties mdpi.com |
| Asymmetric Catalysis | Chiral ligands or organocatalysts | Defined stereochemistry, rigid backbone for inducing asymmetry |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
